Cas no 875-30-9 (1,3-Dimethylindole)

1,3-Dimethylindole structure
1,3-Dimethylindole structure
Product Name:1,3-Dimethylindole
CAS-nummer:875-30-9
MF:C10H11N
MW:145.201042413712
MDL:MFCD00030239
CID:721451
PubChem ID:70130
Update Time:2025-11-02

1,3-Dimethylindole Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Dimethyl-1H-indole
    • 1,3-Dimethylindole
    • 1H-Indole,1,3-dimethyl-
    • Indole, 1,3-dimethyl-
    • 1H-Indole, 1,3-dimethyl-
    • NAPPMSNSLWACIV-UHFFFAOYSA-N
    • NT347J42P8
    • N-Methylscatole
    • 1-Methylskatole
    • NSC6231
    • 1,3-dimethyl-1h indole
    • 1,3-Dimethyl-1H-indole #
    • Indole, 1,3-dimethyl- (8CI)
    • 1H-Indole, 1,3-dimethyl- (9CI)
    • ST24036810
    • Q27285040
    • 1,3-Dimethyl-1H-indole (ACI)
    • Indole, 1,3-dimethyl- (7CI, 8CI)
    • 3-Methyl-N-methylindole
    • NSC 6231
    • AKOS004118415
    • MFCD00030239
    • AS-56995
    • SCHEMBL146530
    • 875-30-9
    • NSC-6231
    • AKOS BC-1858
    • NS00022858
    • 1H-Indole, 1,3-dimethyl-(9CI)
    • DTXCID80158851
    • DB-354182
    • EINECS 212-872-1
    • CS-0147139
    • Indole, 1,3-dimethyl-(8CI)
    • DTXSID80236360
    • D70578
    • UNII-NT347J42P8
    • MDL: MFCD00030239
    • Inchi: 1S/C10H11N/c1-8-7-11(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3
    • InChI-sleutel: NAPPMSNSLWACIV-UHFFFAOYSA-N
    • LACHT: C1C=C2C(C)=CN(C2=CC=1)C

Berekende eigenschappen

  • Exacte massa: 145.089
  • Monoisotopische massa: 145.089
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 0
  • Complexiteit: 144
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 4.9
  • XLogP3: 2.4

Experimentele eigenschappen

  • Dichtheid: 1.0472 (rough estimate)
  • Smeltpunt: 142°C
  • Kookpunt: 258.55°C
  • Vlampunt: 111°C
  • Brekindex: 1.5000 (estimate)

1,3-Dimethylindole Prijsmeer >>

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1,3-Dimethylindole Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Catalysts: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
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Xia, Qinqin ; et al, European Journal of Medicinal Chemistry, 2018, 160, 120-132

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: 3,3-Dimethyl-1-butene ,  Sodium hydride Catalysts: Di-μ-chlorotetrakis(η2-ethene)diiridium ,  1,1′-(4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis[3,5-bis(1,1-dimethylet… Solvents: Mesitylene ;  1 h, 150 °C
Referentie
Tandem C-H Transformations by a Single Iridium Catalyst: Direct Access to Indoles and Indolines from o-Alkyl-N-methylanilines
Ohmura, Toshimichi ; et al, ACS Catalysis, 2020, 10(5), 3152-3157

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium iodide ,  Ruthenium(2+), tris(1,10-phenanthroline-5,6-dione-κN1,κN10)-, (OC-6-11)-, hexafl… Solvents: Acetonitrile ;  24 h, rt
Referentie
Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates
Li, Bao; et al, Organic Letters, 2019, 21(4), 1176-1181

Productiemethode 4

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1.1 Reagents: Triethylamine ,  Triphenylphosphine Catalysts: Palladium diacetate Solvents: Acetonitrile
Referentie
The intramolecular Heck reaction
Link, J. T., Organic Reactions (Hoboken, 2002, 60,

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Acetonitrile
Referentie
Ring closure selectivity of the intramolecular Heck reaction
Ha, Hyun-Joon; et al, Bulletin of the Korean Chemical Society, 1998, 19(8), 818-819

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 12 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
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Ji, A. Young; et al, Organic Letters, 2023, 25(9), 1541-1546

Productiemethode 7

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Referentie
Alkylation of indoles utilizing their thallium(I) salts
Banerji, Avijit; et al, Indian Journal of Chemistry, 1975, 13(9),

Productiemethode 8

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1.1 Reagents: 1-Methylnaphthalene Catalysts: Zinc chloride ;  rt → 150 °C; 7 h, 150 °C; 150 °C → 120 °C
Referentie
Study on Fischer indole synthesis catalyzed by hollow molecular sieves
Hu, Xianchao; et al, Henan Huagong, 2005, 22(6), 25-26

Productiemethode 9

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1.1 Reagents: Tetrabutylammonium hexafluorophosphate Solvents: Acetonitrile ;  rt
Referentie
Electroreductive desulfurative transformations with thioethers as alkyl radical precursors
Kuzmin, Julius; et al, ChemRxiv, 2023, 1, 1-17

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C; 4 h, rt
1.2 Reagents: Ethyl acetate ,  Potassium sodium tartrate Solvents: Water
Referentie
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Kikue, Nobutaka; et al, Heterocycles, 2015, 90(1), 540-562

Productiemethode 11

Reactievoorwaarden
1.1 Solvents: Acetonitrile ;  overnight, rt
1.2 Reagents: Water ;  rt
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Yang, Xi; et al, Chemical Science, 2022, 13(34), 10095-10102

Productiemethode 12

Reactievoorwaarden
Referentie
Indole derivatives. VI. Reaction between monobromoacetone and primary and secondary aromatic amines
Janetzky, E. F. J.; et al, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1946, 65, 193-202

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide ,  1,1,3,3-Tetramethyldisiloxane Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-dicyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  10 h, 110 °C; 110 °C → rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; rt → 65 °C; 2 h, 65 °C
Referentie
Exhaustive Reduction of Esters Enabled by Nickel Catalysis
Cook, Adam; et al, Journal of the American Chemical Society, 2020, 142(18), 8109-8115

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1 h, rt
1.2 rt; 24 h, rt
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Yin, Jie Xiang; et al, Asian Journal of Organic Chemistry, 2016, 5(11), 1368-1377

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  5 min, cooled; 1 h, 0 °C
1.2 5 min, 0 °C; 0 °C → rt
1.3 Reagents: Water
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Productiemethode 16

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Productiemethode 17

Reactievoorwaarden
1.1 Reagents: 2-Butenenitrile Catalysts: Triruthenium dodecacarbonyl ,  BIPHEP Solvents: 2-Methyl-2-butanol ;  rt
1.2 Catalysts: Zinc chloride ;  rt; 3 h, 130 °C
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Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Tetrabutylammonium chloride ,  Palladium diacetate Solvents: Dimethylformamide ;  48 h, 25 °C
Referentie
Palladium(II) acetate
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Productiemethode 19

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Productiemethode 20

Reactievoorwaarden
1.1 Reagents: 3,3-Dimethyl-1-butene ,  Sodium hydride Catalysts: Di-μ-chlorotetrakis(η2-ethene)diiridium ,  1,1′-(4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis[3,5-bis(1,1-dimethylet… Solvents: Mesitylene ;  1 h, 150 °C
Referentie
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Ohmura, Toshimichi ; et al, ACS Catalysis, 2020, 10(5), 3152-3157

Productiemethode 21

Reactievoorwaarden
1.1 Solvents: Water ,  1-Hexyl-3-methylimidazolium bromide ;  15 min, 240 °C; cooled
Referentie
Unique versatility of ionic liquids as clean decarboxylation catalyst cum solvent: a metal- and quinoline-free paradigm towards synthesis of indoles, styrenes, stilbenes and arene derivatives under microwave irradiation in aqueous conditions
Sharma, Abhishek; et al, Advanced Synthesis & Catalysis, 2008, 350(18), 2910-2920

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Solvents: Acetonitrile ;  rt
Referentie
Electroreductive Desulfurative Transformations with Thioethers as Alkyl Radical Precursors
Kuzmin, Julius ; et al, Angewandte Chemie, 2023, 62(39),

Productiemethode 23

Reactievoorwaarden
1.1 Solvents: Acetonitrile ;  rt
1.2 Reagents: Water ;  rt
Referentie
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Zhu, Ming-Hui; et al, Organic Letters, 2019, 21(17), 7073-7077

Productiemethode 24

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C; 4 h, rt
1.2 Reagents: Ethyl acetate ,  Potassium sodium tartrate Solvents: Water
Referentie
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Kikue, Nobutaka; et al, Heterocycles, 2015, 90(1), 540-562

Productiemethode 25

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 0 °C
Referentie
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Mandal, Tirtha; et al, Tetrahedron Letters, 2020, 61(28),

Productiemethode 26

Reactievoorwaarden
1.1 Reagents: 3,3-Dimethyl-1-butene ,  Sodium hydride Catalysts: Di-μ-chlorotetrakis(η2-ethene)diiridium ,  1,1′-(4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis[3,5-bis(1,1-dimethylet… Solvents: Mesitylene ;  24 h, 150 °C
Referentie
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Ohmura, Toshimichi ; et al, ACS Catalysis, 2020, 10(5), 3152-3157

Productiemethode 27

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.1 h, rt
1.2 Catalysts: Amberlyst 15 Solvents: Acetone ,  Water ;  rt → 45 °C; 12 h, 45 °C
1.3 Catalysts: Amberlyst 15 Solvents: Toluene ;  0.75 h, reflux
Referentie
Metal and Oxidant Free Construction of Substituted- and/or Polycyclic Indoles: A Useful Alternative to Bischler and Related Syntheses
Mari, Giacomo ; et al, European Journal of Organic Chemistry, 2020, 2020(33), 5411-5424

Productiemethode 28

Reactievoorwaarden
1.1 Reagents: Tosylhydrazine Solvents: Methanol ;  60 °C; 60 °C → rt
1.2 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Palladium ;  rt; 24 h, 65 °C
Referentie
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Zhou, Lei; et al, Tetrahedron, 2013, 69(30), 6083-6087

Productiemethode 29

Reactievoorwaarden
1.1 Reagents: Lithium methoxide ,  Ammonia borane Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ;  36 h, 120 °C
Referentie
Titanium-Catalyzed Exhaustive Reduction of Oxo-Chemicals
Han, Bo; et al, Angewandte Chemie, 2022, 61(46),

Productiemethode 30

Reactievoorwaarden
1.1 Reagents: 1,3,5-Trimethyl-1,4-cyclohexadiene ,  Bis(pinacolato)diborane Catalysts: Ethyl isonicotinate Solvents: (Trifluoromethyl)benzene ;  18 h, 120 °C
Referentie
Organocatalytic decarboxylative alkylation of N-hydroxy-phthalimide esters enabled by pyridine-boryl radicals
Gao, Liuzhou; et al, Chemical Communications (Cambridge, 2018, 54(82), 11534-11537

Productiemethode 31

Reactievoorwaarden
1.1 Reagents: Lithium methoxide ,  Ammonia borane Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ;  36 h, 120 °C
Referentie
Titanium-Catalyzed Exhaustive Reduction of Oxo-Chemicals
Han, Bo; et al, Angewandte Chemie, 2022, 61(46),

Productiemethode 32

Reactievoorwaarden
Referentie
Acid-catalyzed cyclization of α-oxo-anilides to 1,3-dihydro-3-hydroxyindol-2-ones
Aoyama, Hiromu; et al, Journal of the Chemical Society, 1976, (14), 1556-8

1,3-Dimethylindole Raw materials

1,3-Dimethylindole Preparation Products

1,3-Dimethylindole Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:875-30-9)1,3-Dimethylindole
Ordernummer:A1052751
Voorraadstatus:in Stock
Hoeveelheid:5g/25g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 17:36
Prijs ($):345.0/1207.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:875-30-9)1,3-Dimethylindole
A1052751
Zuiverheid:99%/99%
Hoeveelheid:5g/25g
Prijs ($):345.0/1207.0
E-mail